molecular formula C27H23FN2O4S B12139592 (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12139592
M. Wt: 490.5 g/mol
InChI Key: WBMPHPLCRYIDMC-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione belongs to the pyrrolidine-2,3-dione class of heterocyclic molecules, characterized by a bicyclic core with diverse substituents that modulate biological activity. Its structure includes:

  • A 4-tert-butylphenyl group at position 5, contributing steric bulk and lipophilicity.
  • A hydroxy(5-methylfuran-2-yl)methylidene group at position 4, featuring an oxygen-containing furan ring that may influence polarity and hydrogen-bonding capacity.

Its analogs, however, are documented in studies focusing on bioactivity and synthesis .

Properties

Molecular Formula

C27H23FN2O4S

Molecular Weight

490.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H23FN2O4S/c1-14-5-12-19(34-14)23(31)21-22(15-6-8-16(9-7-15)27(2,3)4)30(25(33)24(21)32)26-29-18-11-10-17(28)13-20(18)35-26/h5-13,22,32H,1-4H3

InChI Key

WBMPHPLCRYIDMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under controlled conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl) have shown promising antimicrobial properties. For instance, compounds containing benzothiazole and furan moieties are known for their efficacy against various bacterial strains. A study demonstrated the synthesis of thiazole derivatives with notable antimicrobial activity, suggesting that the incorporation of similar structures could enhance the biological profile of the target compound .

Anticancer Potential

The benzothiazole moiety is often associated with anticancer properties. Studies have indicated that compounds featuring this group can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the hydroxyfuran substituent in our compound may further contribute to its potential as an anticancer agent by enhancing solubility and bioavailability .

Organic Photovoltaics

The unique electronic properties of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl) enable its use in organic photovoltaic devices. The compound's ability to absorb light in the visible spectrum makes it suitable for applications in solar energy conversion. Research into similar compounds has shown that modifications to the furan and benzothiazole groups can significantly improve charge transport properties and overall device efficiency .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for various polymerization techniques, including radical polymerization and condensation reactions. This versatility can lead to the development of materials with specific mechanical and thermal characteristics suitable for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the journal "Molecules" explored the synthesis of thiazole derivatives from furan-based precursors. The results indicated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on similar scaffolds .

Case Study 2: Photovoltaic Applications

Research conducted on organic photovoltaic materials highlighted the role of benzothiazole-containing compounds in enhancing light absorption and charge mobility. The findings showed that incorporating such compounds into polymer matrices improved overall device performance by increasing power conversion efficiency by up to 30% compared to traditional materials .

Mechanism of Action

The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The 6-fluoro substitution on the benzothiazole ring in the target compound may enhance binding affinity to targets sensitive to halogen interactions (e.g., enzymes with hydrophobic pockets) compared to dimethyl-substituted benzothiazoles .

5-methylfuran introduces oxygen-mediated polarity, contrasting with thiophene’s sulfur-driven lipophilicity. This difference could influence membrane permeability and metabolic pathways .

Hydrogen-Bonding Capacity : The hydroxyl group in the target compound’s methylidene moiety may facilitate interactions with polar residues in biological targets, akin to the 4-hydroxyphenyl analog .

Pharmacological Context

While direct bioactivity data for the target compound are unavailable, evidence suggests that pyrrolidine-2,3-dione derivatives are explored for diverse applications:

  • Ferroptosis Induction: Analogs with electron-withdrawing groups (e.g., fluorine, chlorine) may act as ferroptosis inducers (FINs) by modulating redox-sensitive pathways, as seen in studies on oral squamous cell carcinoma .
  • Insecticidal Activity : Substituents like tert-butylphenyl could enhance penetration through insect cuticles, as observed in plant-derived bioactive compounds targeting pest metabolism .

Biological Activity

The compound (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN2O3SC_{23}H_{24}FN_2O_3S, and it features a pyrrolidine core substituted with various aromatic and heterocyclic groups. The presence of a fluorine atom and a hydroxymethylidene group contributes to its unique chemical reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to show activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound under consideration may share similar mechanisms, potentially inhibiting bacterial growth through interference with cellular processes.

Anticancer Properties

Compounds featuring pyrrolidine and benzothiazole moieties have been studied for their anticancer effects. A study on related compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspases . The presence of the hydroxy(5-methylfuran-2-yl)methylidene group may enhance these effects by facilitating interactions with cellular targets involved in tumor progression.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. Some derivatives of furan-based compounds have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines . The compound may exhibit similar effects, contributing to its therapeutic potential.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Interaction with DNA : Some heterocyclic compounds can intercalate into DNA, affecting replication and transcription processes.
  • Modulation of Signaling Pathways : By influencing pathways such as NF-kB or MAPK, these compounds can alter inflammatory responses or cell survival signals.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various benzothiazole derivatives against a panel of bacteria and fungi. Results indicated that certain substitutions significantly enhanced antimicrobial potency .
  • Antitumor Activity : In vitro studies on related pyrrolidine derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting that structural modifications could lead to enhanced efficacy .
  • Inflammation Models : Experimental models using furan derivatives showed reduced levels of TNF-alpha and IL-6 in treated animals compared to controls, indicating potential anti-inflammatory effects .

Data Tables

Biological ActivityCompound StructureIC50/Activity LevelReference
AntimicrobialBenzothiazole Derivative≤ 6.2 µg/ml (against MRSA)
AntitumorPyrrolidine DerivativeIC50 ~ 10 µM (MCF-7)
Anti-inflammatoryFuran DerivativeReduced TNF-alpha levels

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